3-(4-aminophenyl)-N-methylpropanamide
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Overview
Description
3-(4-aminophenyl)-N-methylpropanamide: is an organic compound with a molecular structure that includes an amide group and an aromatic amine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-aminophenyl)-N-methylpropanamide typically involves the reaction of 4-aminobenzaldehyde with N-methylpropanamide under specific conditions. One common method includes the use of a catalyst such as palladium on carbon (Pd/C) in the presence of hydrogen gas to facilitate the reduction of the intermediate imine to the desired amide product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(4-aminophenyl)-N-methylpropanamide undergoes various chemical reactions, including:
Oxidation: The aromatic amine group can be oxidized to form nitroso or nitro derivatives under specific conditions.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted aromatic compounds with various functional groups.
Scientific Research Applications
3-(4-aminophenyl)-N-methylpropanamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe in studying enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 3-(4-aminophenyl)-N-methylpropanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with active sites, leading to inhibition or activation of biological pathways. These interactions are crucial for its potential therapeutic effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
2-(4-aminophenyl)benzothiazole: Known for its antimicrobial properties.
4-aminophenylboronic acid: Utilized in sensing applications and biochemical research
Uniqueness
3-(4-aminophenyl)-N-methylpropanamide stands out due to its specific amide linkage and the presence of both an aromatic amine and a methyl group.
Properties
IUPAC Name |
3-(4-aminophenyl)-N-methylpropanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-12-10(13)7-4-8-2-5-9(11)6-3-8/h2-3,5-6H,4,7,11H2,1H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDIZSQMXCUSTBN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CCC1=CC=C(C=C1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20631239 |
Source
|
Record name | 3-(4-Aminophenyl)-N-methylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20631239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
705256-69-5 |
Source
|
Record name | 3-(4-Aminophenyl)-N-methylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20631239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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